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molecular formula C9H11NO B1593024 2,3-Dihydro-1-benzofuran-7-ylmethylamine CAS No. 361393-65-9

2,3-Dihydro-1-benzofuran-7-ylmethylamine

Cat. No. B1593024
M. Wt: 149.19 g/mol
InChI Key: LNQLTDVDXCZARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07704997B1

Procedure details

The product of Example 48C (2.2 g) in tetrahydrofuran (10 mL) was treated with lithium aluminumhydride (0.71 g) in tetrahydrofuran (20 mL) at 0° C. dropwise. The mixture was stirred at 0° C. for 90 minutes then carefully treated in succession with water (0.7 mL), 15% sodium hydroxide (0.7 mL) and water (2.1 mL). After stirring overnight, the mixture was filtered through celite, the filter cake was washed with tetrahydrofuran (70 mL), and the filtrate concentrated under reduced pressure. The crude was dissolved in diethylether, washed with water, and extracted with 1N hydrochloric acid (2×20 mL). The acidic extracts were combined, basified with potassium carbonate, and extracted with methylene chloride (4×). The organic extracts were combined, dried (potassium carbonate), filtered, and the filtrate was concentrated under reduced pressure to provide the title compound. MS (DCI/NH3) m/z 150 (M+H)+;
Name
product
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[C:13]2[O:12][CH2:11][CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)=[N+]=[N-].[Li].O.[OH-].[Na+]>O1CCCC1>[O:12]1[C:13]2[C:5]([CH2:4][NH2:1])=[CH:6][CH:7]=[CH:8][C:9]=2[CH2:10][CH2:11]1 |f:3.4,^1:13|

Inputs

Step One
Name
product
Quantity
2.2 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC=CC=2CCOC21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
O
Name
Quantity
0.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.1 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
WASH
Type
WASH
Details
the filter cake was washed with tetrahydrofuran (70 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude was dissolved in diethylether
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N hydrochloric acid (2×20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (potassium carbonate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
O1CCC2=C1C(=CC=C2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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